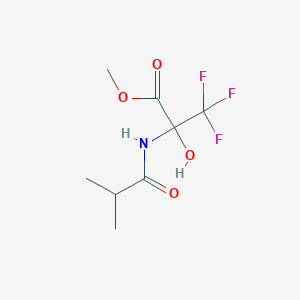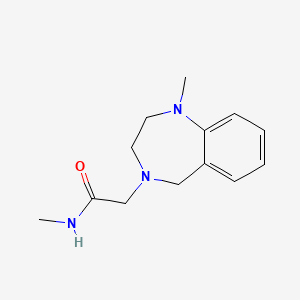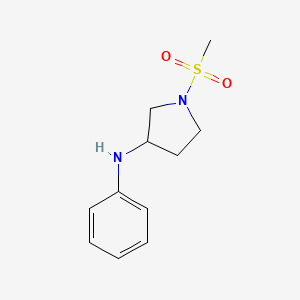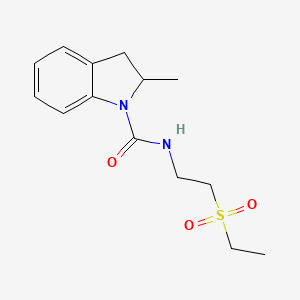
4-oxo-N'-pyrimidin-2-yl-3H-phthalazine-1-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-oxo-N'-pyrimidin-2-yl-3H-phthalazine-1-carbohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, including its ability to inhibit certain enzymes and its potential as a therapeutic agent.
作用機序
The mechanism of action of 4-oxo-N'-pyrimidin-2-yl-3H-phthalazine-1-carbohydrazide involves its ability to inhibit certain enzymes, including tyrosine kinases and topoisomerases. This inhibition leads to the disruption of cellular processes and ultimately cell death. Furthermore, this compound has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and depend on the specific application. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell growth. In bacteria, it has been shown to disrupt cell wall synthesis and inhibit growth. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
The advantages of using 4-oxo-N'-pyrimidin-2-yl-3H-phthalazine-1-carbohydrazide in lab experiments include its ability to inhibit enzymes and induce apoptosis in cancer cells, making it a valuable tool for drug discovery. Additionally, this compound has been shown to have antimicrobial properties, making it useful in studying bacterial growth. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are many future directions for the study of 4-oxo-N'-pyrimidin-2-yl-3H-phthalazine-1-carbohydrazide. One potential direction is to further investigate its potential as a therapeutic agent for cancer treatment. Additionally, this compound could be studied for its potential as an antimicrobial agent, particularly in the treatment of antibiotic-resistant bacteria. Furthermore, the mechanism of action of this compound could be further elucidated to better understand its effects on cellular processes. Finally, future research could focus on developing more efficient synthesis methods for this compound to make it more accessible for research and potential applications.
合成法
The synthesis of 4-oxo-N'-pyrimidin-2-yl-3H-phthalazine-1-carbohydrazide involves the condensation of phthalic hydrazide with pyrimidine-2,4-dione in the presence of a suitable catalyst. The resulting product is then oxidized to form this compound. This process has been optimized to produce high yields of the compound, making it a cost-effective method for large-scale production.
科学的研究の応用
4-oxo-N'-pyrimidin-2-yl-3H-phthalazine-1-carbohydrazide has been extensively studied for its potential applications in various fields. One of the most significant applications is in the field of drug discovery, where it has been shown to inhibit certain enzymes that are involved in various diseases, including cancer and Alzheimer's disease. Additionally, this compound has been studied for its potential as an antimicrobial agent, with promising results.
特性
IUPAC Name |
4-oxo-N'-pyrimidin-2-yl-3H-phthalazine-1-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6O2/c20-11-9-5-2-1-4-8(9)10(16-17-11)12(21)18-19-13-14-6-3-7-15-13/h1-7H,(H,17,20)(H,18,21)(H,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLAOKAUQSACMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C(=O)NNC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(cyclopropanecarbonylamino)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B7562036.png)


![[2-bromo-4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-6-methoxyphenyl] 4-methoxybenzoate](/img/structure/B7562053.png)





![[2-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethylamino]-2-oxoethyl] 4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-3-nitrobenzoate](/img/structure/B7562106.png)

![2,6-dimethyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7562127.png)

